![molecular formula C7H6BrN3 B577832 7-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 1357945-44-8](/img/structure/B577832.png)

7-Bromoimidazo[1,2-a]pyridin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromoimidazo[1,2-a]pyridin-8-amine is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

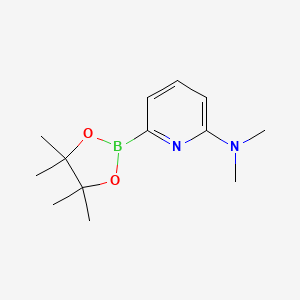

The synthesis of 7-Bromoimidazo[1,2-a]pyridin-8-amine involves a chemodivergent reaction. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which undergoes a facile closure to provide the shared intermediate .Molecular Structure Analysis

The molecular structure of 7-Bromoimidazo[1,2-a]pyridin-8-amine is characterized by a fused bicyclic 5,6 heterocycle . The NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .Chemical Reactions Analysis

The chemical reactions involving 7-Bromoimidazo[1,2-a]pyridin-8-amine are characterized by one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination .Scientific Research Applications

Synthesis and Medicinal Chemistry

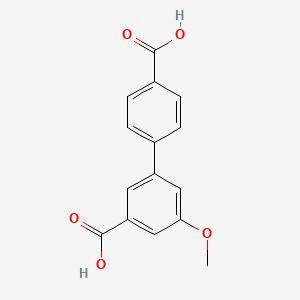

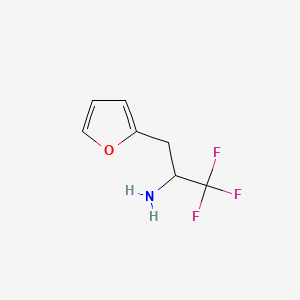

7-Bromoimidazo[1,2-a]pyridin-8-amine and its derivatives are utilized in various synthesis processes, contributing significantly to medicinal chemistry. The Suzuki–Miyaura borylation reaction, for example, employs 6-bromoimidazo[1,2-a]pyridine derivatives to synthesize products with potential anti-cancer and anti-TB activities (Sanghavi et al., 2022). These compounds, rich in nitrogen, show moderate activity against TB and potency in NCI-60 anti-cancer screening across various cancer panels. Additionally, the preparation of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine showcases the scaffold's adaptability in searching for small molecules that align with the three-dimensional binding sites of biological targets, valuable in medicinal chemistry (Schmid et al., 2006).

Synthesis of Fused and Constrained Structures

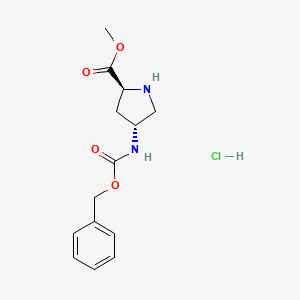

The compound plays a role in the synthesis of conformationally constrained structures. The 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, achieved via intramolecular cyclization, leads to farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000). Moreover, the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquid shows not only good yields but also the simplicity in separation and reusability of the ionic liquid, indicating efficiency in the synthesis process (Shaabani et al., 2006).

Material Science and Fluorescence Activity

Compounds like pyrido[1,2-а]benzimidazoles, which share a similar core structure with 7-Bromoimidazo[1,2-a]pyridin-8-amine, find application in material science due to their high fluorescence activity, utilized in paint production. The structural intricacy and functional versatility make these compounds an asset in both organic chemistry and material science applications (Begunov et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. A few examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB. Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications are promising future directions .

properties

IUPAC Name |

7-bromoimidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZDRTPQVBZADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858596 |

Source

|

| Record name | 7-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoimidazo[1,2-a]pyridin-8-amine | |

CAS RN |

1357945-44-8 |

Source

|

| Record name | 7-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)

![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)